Anthrax Lethal Factor (LF) Inhibitory Potency: GNF-PF-600 vs. Bisindolylmaleimide-I and MMI270
GNF-PF-600 (i.e., the target compound) demonstrates an IC₅₀ of 3,000 nM against Bacillus anthracis lethal factor (LF), positioning it as an intermediate-potency inhibitor in the anti-virulence space [1][2]. In the same assay system, Bisindolylmaleimide-I shows approximately 2-fold greater potency (IC₅₀ = 1,500 nM), while MMI270 is approximately 4-fold less potent (IC₅₀ = 12,000 nM) [1]. This rank-order potency data confirms that GNF-PF-600 occupies a distinct potency tier that is neither sub-micromolar nor inactive—useful for studies requiring intermediate target engagement without complete LF blockade.
| Evidence Dimension | Inhibitory potency (IC₅₀) against Bacillus anthracis Lethal Factor (LF) |
|---|---|
| Target Compound Data | IC₅₀ = 3,000 nM (3.0 μM) |
| Comparator Or Baseline | Bisindolylmaleimide-I: IC₅₀ = 1,500 nM (1.5 μM); MMI270: IC₅₀ = 12,000 nM (12 μM) |
| Quantified Difference | GNF-PF-600 is 2-fold less potent than Bisindolylmaleimide-I and 4-fold more potent than MMI270 |
| Conditions | In vitro enzymatic inhibition assay against recombinant B. anthracis LF; data curated in the Therapeutic Target Database (TTD) |
Why This Matters
This intermediate potency tier is particularly valuable for mechanistic studies where partial LF inhibition is desired to dissect toxin-mediated signaling without complete ablation, and for structure–activity relationship (SAR) campaigns seeking to optimize the benzodioxole-pyrazole scaffold toward sub-micromolar activity.
- [1] Therapeutic Target Database (TTD). Target Validation Information: Bacterial Lethal Factor (Bact lef), T72335. https://idrblab.net/ttd/data/target-validation/details/t72335 (accessed 2026-05-02). View Source
- [2] DrugMAP. Drug-Related Molecule Interaction Atlas: GNF-PF-600 (DMWGXBF). http://drugmap.idrblab.net/data/drug-molecule-interaction/details/DMWGXBF (accessed 2026-05-02). View Source
